
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol This compound is known for its unique structure, which includes a trifluoromethyl group attached to the nicotinate moiety
Preparation Methods
The synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate typically involves the esterification of 4-hydroxy-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate: This compound has a hydroxyl group at the 2-position instead of the 4-position, leading to different chemical properties and reactivity.
Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate: This isomer has the hydroxyl group at the 6-position, which also affects its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈F₃N₁O₂. The presence of a hydroxyl group at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring significantly influences its biological activity. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, including those involved in RNA processing, such as RNase H. This enzyme is crucial for viral replication, making the compound a candidate for antiviral drug development .
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, potentially making it useful in treating bacterial infections.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory properties, although further studies are needed to confirm these effects.
Inhibitory Activity on RNase H
A study evaluated various derivatives of nicotinic acid, including this compound, for their ability to inhibit RNase H activity. The results are summarized in the following table:
Compound Name | IC50 (μM) | Selectivity Index |
---|---|---|
This compound | 24 | 10 |
Control (RDS1759) | 15 | - |
Control (Beta-Thujaplicinol) | 30 | - |
This data indicates that this compound exhibits promising inhibitory activity against RNase H, comparable to established controls .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results are presented in the following table:
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 10 |
Escherichia coli | 12 | 15 |
Pseudomonas aeruginosa | 10 | 20 |
These findings suggest that the compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antiviral Potential
In a recent study focusing on HIV-1, this compound was tested for its ability to inhibit viral replication. The compound demonstrated a selectivity index of up to 10, indicating its potential as an antiviral agent. Researchers noted that modifications to the compound's structure could enhance its efficacy further .
Case Study: Anti-inflammatory Properties
Another investigation explored the anti-inflammatory effects of this compound in a model of acute inflammation. The results indicated a significant reduction in inflammatory markers compared to controls, suggesting that this compound could be further developed for therapeutic use in inflammatory diseases.
Properties
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-4-13-7(3-6(5)14)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVONRNVUWMRJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=CC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153895 | |
Record name | 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-28-5 | |
Record name | 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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